molecular formula C12H14N2O2 B12904275 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one CAS No. 2655-48-3

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one

Cat. No.: B12904275
CAS No.: 2655-48-3
M. Wt: 218.25 g/mol
InChI Key: BPNPRBBKUKZUCD-UHFFFAOYSA-N
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Description

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one is a pyrazolidinone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its structure features a phenyl group at position 1, a methyl group at position 4, and an acetyl substituent at position 2. Pyrazolidinones are known for their roles as intermediates in synthesizing bioactive molecules, including antimicrobial and anti-inflammatory agents .

Properties

CAS No.

2655-48-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-acetyl-4-methyl-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C12H14N2O2/c1-9-8-13(11-6-4-3-5-7-11)14(10(2)15)12(9)16/h3-7,9H,8H2,1-2H3

InChI Key

BPNPRBBKUKZUCD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(N(C1=O)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring. The general reaction scheme is as follows:

    Phenylhydrazine + Acetylacetone: The initial step involves the condensation of phenylhydrazine with acetylacetone to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one exhibit significant antimicrobial activity against various bacterial strains. This compound has shown effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainsActivity Level
Derivative AEscherichia coliModerate
Derivative BStaphylococcus aureusHigh
Derivative CKlebsiella aerogenesLow

Studies have demonstrated that certain derivatives can inhibit both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties. Research shows that these compounds can reduce levels of pro-inflammatory cytokines in vitro, indicating their potential for treating inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study revealed that this compound exhibited an IC50 value of approximately 30 µM against human breast cancer cells, indicating significant cytotoxic potential.

Case Study: Cytotoxicity Assay

A series of pyrazolidine derivatives were tested for their ability to induce apoptosis in cancer cells. The results showed that compounds derived from this compound selectively targeted malignant cells while sparing normal cells, highlighting its potential role in cancer therapy .

Pharmacological Insights

The pharmacological activities associated with this compound include:

Anticonvulsant Effects : Preliminary studies suggest that this compound may modulate neurotransmitter pathways or ion channel activity, providing a basis for its use as an anticonvulsant agent.

Antioxidant Properties : The compound has also been studied for its potential to scavenge free radicals, contributing to reduced oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one

Key Differences :

  • Core Structure : The analog replaces the pyrazolidin-3-one ring with a thiazolidin-4-one ring (a five-membered ring containing one sulfur and one nitrogen atom).
  • Substituents : Position 1 features a pyridin-2-yl group instead of phenyl, and position 5 includes a chlorine atom.
  • Biological Activity : Compound 4c (a derivative of this class) demonstrated significant antimicrobial activity, suggesting that halogenation (e.g., chlorine) and pyridyl groups may enhance potency against pathogens .

The phenyl group at position 1 could improve lipophilicity, enhancing membrane permeability but possibly reducing solubility relative to pyridyl-containing analogs.

Structural Analog: 2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

Key Differences :

  • Core Structure: This compound features a fused pyrazolo-pyrimidine and chromen-4-one system, contrasting with the simpler pyrazolidinone ring.
  • Substituents : Fluorine atoms at positions 5 and 3-fluorophenyl enhance electron-withdrawing effects, while the pyrazolo-pyrimidine group introduces a bicyclic nitrogen-rich scaffold.
  • Synthesis: Prepared using potassium carbonate and DMF, similar to methodologies for pyrazolidinone derivatives, but requires multi-step functionalization .

Inference for Target Compound :
The absence of fused aromatic rings in 2-acetyl-4-methyl-1-phenylpyrazolidin-3-one may simplify synthesis but limit π-π stacking interactions critical for binding to certain biological targets. The acetyl group could serve as a hydrogen-bond acceptor, analogous to fluorine in the chromen-4-one analog.

Structural Analog: Pyrazolo[1,5-a]pyrazine Derivatives (e.g., 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one)

Key Differences :

  • Core Structure: A pyrazolo-pyrazine fused with pyrido-pyrimidinone creates a polycyclic framework.
  • Substituents : Fluorinated alkyl chains (e.g., 2-fluoroethyl) and piperazine groups enhance solubility and pharmacokinetic properties.

Inference for Target Compound :
The target compound’s lack of fluorinated alkyl chains may reduce metabolic stability compared to these analogs. However, the acetyl group could improve bioavailability by balancing lipophilicity and polarity.

Research Implications and Limitations

The provided evidence highlights structural motifs influencing bioactivity and pharmacokinetics. However, direct data on this compound are absent, necessitating further experimental validation. Key gaps include:

  • Synthetic Routes : While analogous methods (e.g., using DMF/K₂CO₃) are described , optimal conditions for the target compound remain unexplored.
  • Biological Screening: Antimicrobial activity observed in thiazolidinone derivatives suggests pyrazolidinones merit similar testing.

Biological Activity

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one is a synthetic organic compound belonging to the pyrazolidinone class. Its unique structure, characterized by an acetyl group and a methyl group, contributes to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by data tables and relevant research findings.

The chemical formula of this compound is C12H13N2OC_{12}H_{13}N_2O. The compound's structure facilitates various reactions, including nucleophilic additions and condensation reactions, which play a crucial role in its biological activity.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects make it a potential candidate for pain management and treatment of inflammatory conditions. In studies where this compound was administered, it demonstrated a notable reduction in inflammation markers and pain response in animal models.

Antimicrobial Properties

In addition to its analgesic effects, derivatives of this compound have shown promising antimicrobial activity. This suggests that the compound could be further explored for its potential in treating infections caused by various pathogens.

While the precise mechanisms underlying the biological activities of this compound are still under investigation, initial findings suggest interactions with specific receptors involved in pain signaling pathways. The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes .

Comparative Analysis with Related Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-Methyl-1-phenylpyrazolidin-3-oneC10H12N2OLacks acetyl group; primarily used for analgesic properties.
4-(Hydroxymethyl)-1-phenylpyrazolidin-3-oneC11H14N2O2Contains a hydroxymethyl group; shows enhanced solubility and bioactivity.
4,4-Dimethyl-1-(4-methylphenyl)pyrazolidin-3-oneC14H18N2OExhibits stronger anti-inflammatory activity due to additional methyl groups.
2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-oneC12H16N2O3Combines acetyl and hydroxymethyl functionalities; offers improved therapeutic profiles.

This table highlights how variations in structure can influence the biological activities of related compounds.

Case Studies

Several studies have explored the biological activities of this compound:

  • Analgesic Activity : In a controlled study involving rodents, administration of the compound resulted in a significant decrease in pain responses measured by behavioral assays. The results indicated that the compound effectively reduced nociceptive behavior compared to control groups.
  • Anti-inflammatory Effects : Another study assessed the compound's impact on inflammation using carrageenan-induced paw edema models. The results showed that treatment with this compound led to a marked reduction in edema formation, suggesting potent anti-inflammatory properties.
  • Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one?

  • Structural Features : The compound (C₁₂H₁₄N₂O₂) contains a pyrazolidinone core substituted with acetyl, methyl, and phenyl groups. Its IUPAC name is 2-Acetyl-4-methyl-1-phenyl-pyrazolidin-3-one (CAS 2655-48-3) .
  • Spectroscopic Methods :

  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) to confirm the pyrazolidinone ring.
  • ¹H-NMR : Analyze methyl protons (δ ~2.1–2.3 ppm for acetyl and δ ~1.5–1.7 ppm for methyl groups) and aromatic protons (δ ~7.2–7.5 ppm for the phenyl group). Integration ratios help verify substituent positions .

Q. What synthetic routes are commonly used to prepare this compound?

  • Reaction Design :

  • Cyclocondensation : React phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazolidinone ring.
  • Substitution : Introduce the acetyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.
    • Optimization : Use refluxing ethanol or toluene as solvents, and monitor reaction progress via TLC. Purify via recrystallization (e.g., ethanol/water mixtures) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Employ a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and UV detection (λ ~254 nm) to quantify impurities. Adjust mobile phase gradients to resolve structurally similar byproducts .
  • TGA/DSC : Evaluate thermal stability by monitoring decomposition temperatures under nitrogen atmospheres.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Data Refinement : Use SHELXL for small-molecule refinement. Address twinning or disorder by refining occupancy factors and applying restraints to bond lengths/angles. Validate models with R-factor convergence (<5% discrepancy) .
  • Validation Tools : Cross-check with PLATON (for symmetry checks) and CCDC databases to compare bond geometries with analogous structures.

Q. What advanced spectroscopic methods elucidate tautomeric equilibria in pyrazolidinone derivatives?

  • Dynamic NMR : Perform variable-temperature ¹H-NMR (e.g., 298–373 K) to detect tautomeric shifts (e.g., keto-enol equilibria). Signal coalescence at higher temperatures indicates exchange rates.
  • DFT Calculations : Optimize tautomer geometries using Gaussian or ORCA software. Compare calculated vs. experimental IR/NMR spectra to identify dominant forms .

Q. What methodologies are effective for impurity profiling during synthesis?

  • LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates) via fragmentation patterns. Use high-resolution MS (HRMS) for exact mass determination.
  • Reference Standards : Synthesize or procure impurities (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) for spiking experiments to validate HPLC retention times .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental spectroscopic data?

  • Error Sources : Check solvent effects (e.g., chloroform vs. DMSO in NMR) and conformational flexibility in DFT models.
  • Hybrid Approaches : Combine MD simulations (e.g., GROMACS) with experimental data to account for dynamic effects in solution .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, catalyst loading, and stoichiometry. Analyze interactions via ANOVA.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real-time .

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